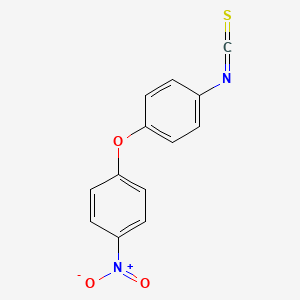

Nitroscanate

准备方法

合成路线和反应条件

硝基扫描剂的合成涉及 4-硝基苯酚与 4-异硫氰酸苯酚的反应。 该反应通常在受控条件下进行,以确保生成所需产物 . 该过程涉及以下步骤:

硝化: 4-硝基苯酚被硝化以形成 4-硝基苯氧基苯。

异硫氰酸酯化: 4-硝基苯氧基苯然后与硫光气反应,引入异硫氰酸酯基团,形成硝基扫描剂.

工业生产方法

硝基扫描剂的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进技术,例如连续流动反应器和自动化系统,以维持一致的反应条件 .

化学反应分析

反应类型

硝基扫描剂经历了几种类型的化学反应,包括:

氧化: 硝基扫描剂可以被氧化形成各种氧化产物。

还原: 硝基扫描剂的还原会导致胺和其他还原衍生物的形成。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要形成的产物

科学研究应用

Scientific Research Applications

Nitroscanate serves multiple roles across different fields of research:

- Chemistry : Used as a model compound in studies focusing on isothiocyanate chemistry and reactivity. Its unique structure allows researchers to explore related chemical reactions and mechanisms.

- Biology : Investigated for its efficacy against various parasitic organisms, contributing to the understanding of parasitic infections and potential control measures.

- Medicine : Although primarily a veterinary drug, there is ongoing exploration into its potential applications in treating parasitic infections in humans .

Veterinary Applications

This compound's primary application is in veterinary medicine, where it demonstrates broad-spectrum efficacy against common helminths. The following table summarizes its effectiveness against various parasites:

| Parasite | Efficacy (%) | Dosage (mg/kg) | Study Reference |

|---|---|---|---|

| Ancylostoma caninum | 99.6 | 50 | |

| Dipylidium caninum | 99.8 | 50 | |

| Toxocara canis | 98.9 | 56 | |

| Taenia pisiformis | 100 | 100 |

Case Studies

-

Efficacy Against Toxascaris leonina :

A study demonstrated that a repeated dose of this compound at 100 mg/kg removed 98% of early immature Toxascaris leonina worms from puppies aged three days . -

Treatment of Taenia pisiformis :

In a controlled study involving dogs infected with Taenia pisiformis, this compound achieved a 100% cure rate when administered at appropriate dosages . -

Resistance Studies :

Recent findings indicate that this compound can effectively treat praziquantel-resistant Dipylidium caninum infections in dogs, showcasing its potential as an alternative treatment option .

Potential Human Medicine Applications

While primarily used in veterinary contexts, there is growing interest in exploring this compound's potential applications for human parasitic infections. Research is ongoing to evaluate its safety and efficacy for treating conditions caused by helminths that are resistant to conventional therapies.

作用机制

硝基扫描剂的确切分子作用机制尚未完全阐明。 据信它在寄生虫线粒体中充当氧化磷酸化解偶联剂。 这种 ATP 生产的破坏会损害寄生虫的运动能力和其他重要过程,最终导致其死亡 .

相似化合物的比较

生物活性

Nitroscanate, chemically known as 4-(4'-nitrophenoxy)phenyl isothiocyanate, is a synthetic anthelmintic agent primarily used in veterinary medicine for the treatment of helminth infections in dogs. Its biological activity has been extensively studied, particularly regarding its efficacy against various parasitic infections.

This compound functions by disrupting the metabolic processes of parasitic worms. Although the exact mechanism is not fully elucidated, it is believed to inhibit adenosine triphosphate (ATP) production in parasites, leading to their death. This inhibition affects the energy metabolism critical for the survival of helminths and cestodes.

Case Studies and Research Findings

-

Efficacy in Experimental Infections :

A study conducted on dogs infected with Taenia pisiformis demonstrated a remarkable efficacy rate of 98.9% when treated with this compound at a dosage of 56 mg/kg. The study involved necropsy analysis which revealed a significant reduction in the number of scolices in treated dogs compared to controls . -

Natural Infections :

Another study evaluated this compound's effectiveness against naturally acquired infections in dogs. The results indicated an efficacy of 99.6% against Ancylostoma caninum and 99.8% against Dipylidium caninum, showcasing its broad-spectrum activity against common helminths . -

Resistance Cases :

Recent findings highlight this compound as a viable alternative for treating praziquantel-resistant Dipylidium caninum infections. In cases where traditional treatments failed, this compound successfully eliminated the infection, confirming its potential role in managing drug-resistant parasitic strains .

Comparative Efficacy Table

| Parasite | Efficacy (%) | Dosage (mg/kg) | Study Reference |

|---|---|---|---|

| Taenia pisiformis | 98.9 | 56 | |

| Ancylostoma caninum | 99.6 | 50 | |

| Dipylidium caninum | 99.8 | 50 | |

| Praziquantel-resistant Dipylidium caninum | Effective | Variable |

Safety Profile

This compound has been reported to cause minimal side effects, with occasional mild vomiting or diarrhea noted in some treated animals. No significant toxicity has been observed at therapeutic dosages, making it a safe option for veterinary use .

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of action of Nitroscanate, and how can they be experimentally validated in parasitic models?

this compound’s anthelmintic activity is attributed to its interference with energy metabolism in helminths, potentially through inhibition of mitochondrial fumarate reductase. To validate this, researchers can:

- Conduct in vitro dose-response assays using isolated helminth mitochondria, measuring ATP depletion via luminescence assays .

- Compare activity against mutant parasites with altered metabolic pathways (e.g., CRISPR-edited strains lacking key enzymes) .

- Cross-reference results with existing literature on structural analogs (e.g., closantel) to identify conserved mechanisms .

Q. How should researchers design dose-response experiments for this compound to account for species-specific pharmacokinetic variability?

- Use allometric scaling to adjust doses across species, incorporating body weight, metabolic rate, and bioavailability data .

- Employ compartmental pharmacokinetic modeling to predict tissue distribution and elimination rates in target hosts (e.g., dogs vs. livestock) .

- Validate models with in vivo plasma concentration-time profiles and fecal egg count reduction tests (FECRT) .

Q. What in vitro models are most suitable for preliminary screening of this compound’s efficacy against resistant helminth strains?

- Larval motility assays : Quantify paralysis/death of Haemonchus contortus L3 larvae in microplate formats .

- Egg hatching inhibition tests : Assess ovicidal effects using nematode eggs incubated with sublethal drug concentrations .

- Resistance markers : Pair assays with PCR-based detection of β-tubulin or P-glycoprotein gene mutations linked to resistance .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?

- Perform a meta-analysis of published trials, stratifying results by variables such as:

Q. What experimental strategies can elucidate this compound’s role in inducing drug-resistant phenotypes in helminths?

- Longitudinal selection experiments : Expose parasite populations to subtherapeutic doses over multiple generations, sequencing genomes to track mutations .

- Proteomic profiling : Compare protein expression in resistant vs. susceptible strains via LC-MS/MS, focusing on detoxification enzymes (e.g., glutathione-S-transferases) .

- Functional validation : Use RNAi or CRISPR to knockout candidate resistance genes and test for restored drug sensitivity .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability without compromising stability?

- Solid dispersion techniques : Co-process the drug with polymers (e.g., PVP-VA64) to improve aqueous solubility .

- Nanocarrier systems : Encapsulate this compound in lipid-based nanoparticles for targeted intestinal delivery .

- Accelerated stability testing : Monitor degradation under varying pH, temperature, and humidity using HPLC-UV .

Q. What methodologies are critical for identifying and characterizing this compound metabolites in host tissues?

- High-resolution mass spectrometry (HRMS) : Detect phase I/II metabolites in liver microsomal incubations .

- Isotopic labeling : Use C-labeled this compound to trace metabolic pathways in vivo .

- Cryo-microtomy and MALDI imaging : Localize metabolites in tissue sections with spatial resolution .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Physiologically based pharmacokinetic (PBPK) modeling : Simulate drug distribution to reconcile in vitro IC values with in vivo outcomes .

- Host-parasite interaction studies : Evaluate immune-mediated effects (e.g., macrophage activation) that enhance drug activity in vivo .

- 3D organoid models : Bridge the gap using helminth-infected intestinal organoids to mimic host microenvironmental conditions .

Q. What statistical approaches are recommended for analyzing time-dependent anthelmintic effects of this compound?

- Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to compare parasite mortality rates across treatment groups .

- Mixed-effects models : Account for repeated measurements (e.g., daily fecal egg counts) and individual host variability .

- Machine learning : Train classifiers to predict treatment failure based on baseline parasitological and host parameters .

Q. Ethical and Reproducibility Considerations

Q. How can preclinical studies on this compound adhere to NIH guidelines for rigor and reproducibility?

- Pre-registration : Document experimental protocols, endpoints, and analysis plans on platforms like Open Science Framework .

- Blinded randomization : Assign animals to treatment/control groups using computer-generated sequences .

- FAIR data principles : Share raw datasets (e.g., egg counts, pharmacokinetic curves) in repositories like Zenodo with standardized metadata .

属性

IUPAC Name |

1-isothiocyanato-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGVZLUIWGYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048772 | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-18-6 | |

| Record name | Nitroscanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroscanate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroscanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。